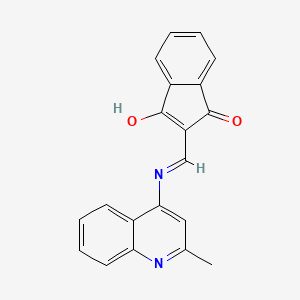

2-(((2-Methyl-4-quinolyl)amino)methylene)indane-1,3-dione

Description

2-(((2-Methyl-4-quinolyl)amino)methylene)indane-1,3-dione is a synthetic derivative of indane-1,3-dione, featuring a 2-methyl-4-quinolylamino substituent attached via a methylene bridge at the 2-position of the dione ring. Indane-1,3-dione derivatives are renowned for their diverse biological activities, including anticoagulant, anti-inflammatory, and enzyme inhibitory effects .

Propriétés

IUPAC Name |

3-hydroxy-2-[(2-methylquinolin-4-yl)iminomethyl]inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2/c1-12-10-18(15-8-4-5-9-17(15)22-12)21-11-16-19(23)13-6-2-3-7-14(13)20(16)24/h2-11,23H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQCZRJHUNGLIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)N=CC3=C(C4=CC=CC=C4C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-Methyl-4-quinolyl)amino)methylene)indane-1,3-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-methyl-4-quinoline, which is then reacted with indane-1,3-dione under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the amino methylene linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

2-(((2-Methyl-4-quinolyl)amino)methylene)indane-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced quinoline or indane derivatives.

Substitution: The amino methylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a wide range of substituted quinoline or indane products .

Applications De Recherche Scientifique

Chemistry: The compound serves as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures.

Biology: It has shown promise in biological assays, particularly in the development of fluorescent probes for imaging and sensing applications.

Medicine: Preliminary studies suggest potential therapeutic applications, including anti-cancer and anti-inflammatory activities.

Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices

Mécanisme D'action

The mechanism by which 2-(((2-Methyl-4-quinolyl)amino)methylene)indane-1,3-dione exerts its effects is primarily related to its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Indane-1,3-dione Derivatives

Indane-1,3-dione derivatives vary significantly based on substituents at the 2-position, which dictate their physicochemical and biological properties. Key analogues include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- The molecular weight of the target compound (302.32 g/mol) exceeds that of the acetylphenyl derivative (291.30 g/mol), which may influence solubility and bioavailability .

Activité Biologique

2-(((2-Methyl-4-quinolyl)amino)methylene)indane-1,3-dione, a compound characterized by its unique structure combining a quinoline moiety and an indandione framework, has garnered attention for its potential biological activities. The compound's chemical formula is C16H14N2O2, with a molecular weight of approximately 270.30 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a methylene bridge linking the amino group of 2-methyl-4-quinoline with the indane-1,3-dione structure. This configuration contributes to its chemical reactivity and biological activity. The presence of functional groups such as carbonyls in the indandione part allows for nucleophilic addition reactions and condensation reactions with other amines or nucleophiles.

Antibacterial and Antifungal Properties

Research indicates that derivatives of quinoline, including 2-(((2-Methyl-4-quinolyl)amino)methylene)indane-1,3-dione, exhibit significant antibacterial and antifungal activities. The quinoline moiety is frequently associated with various pharmacological effects, making this compound a candidate for further investigation in medicinal chemistry. Preliminary studies suggest that this compound could inhibit specific enzymes or pathways related to microbial growth.

Anticancer Activity

The anticancer potential of 2-(((2-Methyl-4-quinolyl)amino)methylene)indane-1,3-dione has been highlighted in various studies. It is believed to interact with DNA or RNA polymerases, which may elucidate its role in inhibiting cancer cell proliferation. The dual functionality combining both quinoline and indandione characteristics may provide synergistic effects not observed in simpler analogs .

The mechanism of action for 2-(((2-Methyl-4-quinolyl)amino)methylene)indane-1,3-dione involves several pathways:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, leading to reduced cell viability in cancerous cells.

- DNA Interaction : Potential binding to DNA or RNA polymerases could disrupt nucleic acid synthesis.

- Oxidation-Reduction Reactions : The presence of quinoline structures allows for participation in oxidation-reduction reactions that may affect cellular signaling pathways .

Study on Anticancer Activity

A study conducted on various derivatives of quinoline indicated that compounds similar to 2-(((2-Methyl-4-quinolyl)amino)methylene)indane-1,3-dione demonstrated significant cytotoxic effects against several cancer cell lines. The study utilized MTT assays to assess cell viability and found that the compound inhibited proliferation in a dose-dependent manner .

Antimicrobial Testing

In another study focused on antimicrobial activity, 2-(((2-Methyl-4-quinolyl)amino)methylene)indane-1,3-dione was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory effects compared to standard antibiotics, suggesting potential use as an antimicrobial agent .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 2-(2-Methylquinolin-4-yloxy)-1H-indene | Structure | Contains an ether linkage | Antibacterial |

| 6-Methylquinolin-4(1H)-one | Structure | Lacks indandione structure | Primarily antibacterial |

| 1H-indole derivatives | Structure | Different heterocyclic system | Diverse pharmacological effects |

This comparative analysis highlights the unique properties of 2-(((2-Methyl-4-quinolyl)amino)methylene)indane-1,3-dione that may contribute to its enhanced biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.